molecular formula C11H13N3O B1532049 2-(2-aminoethyl)-4-methylphthalazin-1(2H)-one CAS No. 2090653-26-0

2-(2-aminoethyl)-4-methylphthalazin-1(2H)-one

Cat. No. B1532049
CAS RN: 2090653-26-0
M. Wt: 203.24 g/mol
InChI Key: NKCZUIBKPMIARI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-aminoethyl)-4-methylphthalazin-1(2H)-one, commonly referred to as AMP or AMP1, is a synthetic organic compound with a wide range of applications in scientific research. It is a derivative of phthalazine, a heterocyclic compound known for its antioxidant, anti-inflammatory, and anti-cancer properties. AMP is a versatile compound that can be used as an intermediate in organic synthesis, a fluorescent probe, and a potential therapeutic agent.

Scientific Research Applications

Synthesis of Peptide Nucleic Acid (PNA) Monomers

2-(2-aminoethyl)-4-methylphthalazin-1(2H)-one: is a key intermediate in the synthesis of PNA monomers . PNAs are analogs of DNA with a pseudo-peptide backbone, which makes them resistant to enzymatic degradation and ideal for various biomedical applications. The efficient synthesis of PNA monomers can lead to cost reductions and increased availability for their wider use in antigene therapies and molecular sensors.

Densitometric Determination of Flavonoids

This compound is utilized in the densitometric determination of flavonoids . Flavonoids are important plant metabolites with various health benefits, including antioxidant and anti-inflammatory properties. Accurate measurement of these compounds is crucial for research in nutrition and pharmacology.

TRP Activator

It serves as a TRP activator . Transient Receptor Potential (TRP) channels are significant in various physiological processes. As a TRP activator, this compound can help in studying the role of these channels in cellular functions and potentially in developing treatments for related disorders.

Manipulation of Intracellular Calcium Release

The compound is used to manipulate intracellular release of calcium ions . Calcium ions play a pivotal role in many cellular processes, including muscle contraction, neurotransmitter release, and cell growth. By controlling calcium release, researchers can study these processes in greater detail.

Preparation of Apoptotic Inducers

It is involved in the preparation of apoptotic inducers . Apoptosis is the process of programmed cell death, which is a vital component of various processes including development, immunity, and disease pathology. Understanding and controlling apoptosis is crucial for therapeutic strategies against diseases like cancer.

Synthesis of Heterocyclic Analogues with Therapeutic Roles

2-(2-aminoethyl)-4-methylphthalazin-1(2H)-one is used as a starting material for synthesizing a range of heterocyclic analogues . These analogues have potential therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents.

properties

IUPAC Name

2-(2-aminoethyl)-4-methylphthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-9-4-2-3-5-10(9)11(15)14(13-8)7-6-12/h2-5H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCZUIBKPMIARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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